Semduramicin

Vue d'ensemble

Description

See also: Semduramicin Sodium (is active moiety of).

Applications De Recherche Scientifique

Élevage de volailles

Semduramicin est un ingrédient clé de l'additif alimentaire Aviax 5%, utilisé dans l'élevage de volailles . Il est spécifiquement destiné aux poulets de chair . L'additif aide à contrôler la coccidiose, une maladie parasitaire qui affecte le tube digestif des animaux .

Propriétés antibactériennes

This compound s'est avéré actif contre certaines bactéries Gram-positives . Cela le rend utile pour contrôler les infections bactériennes chez les poulets .

Résistance aux antimicrobiens

Il est intéressant de noter que l'utilisation de this compound comme additif alimentaire est peu susceptible d'augmenter l'excrétion de Salmonella, d'Escherichia coli et de Campylobacter . Cela suggère qu'il n'induit pas de résistance ni de résistance croisée aux antimicrobiens utilisés en médecine humaine et vétérinaire .

Sécurité pour la consommation

This compound est sans danger pour le consommateur à condition qu'un délai d'attente de 24 heures soit respecté . Cela signifie que la viande des poulets qui ont été nourris avec this compound est sans danger pour la consommation humaine si les poulets sont abattus au moins 24 heures après leur dernière alimentation contenant l'additif

Mécanisme D'action

Target of Action

Semduramicin primarily targets the protozoan parasites responsible for coccidiosis in poultry, specifically species of the genus Eimeria. These parasites infect the intestinal tract of chickens, leading to significant economic losses in the poultry industry .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ionic transport mechanism within the parasite cells. By altering the ion gradients, this compound interferes with essential cellular processes such as energy production and nutrient uptake. This disruption leads to the death of the parasite, effectively controlling the infection .

Pharmacokinetics

This compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

These properties ensure that this compound remains effective in the intestinal tract, where it targets the Eimeria parasites.

Result of Action

At the molecular level, this compound’s action results in the disruption of ion gradients within the parasite cells, leading to cell swelling and lysis. At the cellular level, this results in the death of the Eimeria parasites, thereby controlling the coccidiosis infection in poultry .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the ionophore’s ability to form complexes with cations, while high temperatures can impact its stability. Additionally, the presence of other ions in the environment can compete with the target ions, potentially reducing the efficacy of this compound .

By understanding these factors, poultry farmers and veterinarians can optimize the use of this compound to effectively manage coccidiosis in poultry.

: DrugBank : DrugCentral

Analyse Biochimique

Biochemical Properties

Semduramicin is known to interact with various biomolecules. It disrupts the function of cell membranes, which adversely affects the development of coccidia, a group of protozoan parasites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell membrane integrity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. An acceptable daily intake (ADI) of 0.00125 mg/kg is set for the crystalline this compound based on a no observed adverse effect level (NOAEL) of 0.125 mg/kg body weight (bw) per day, established from a 2-year toxicity study in rats .

Metabolic Pathways

It is known that this compound represents about 16% of total radioactivity in the excreta, indicating that it undergoes metabolic processing

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

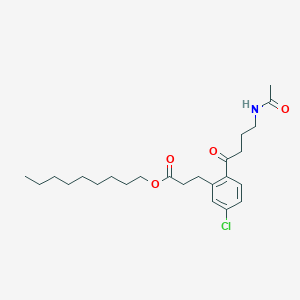

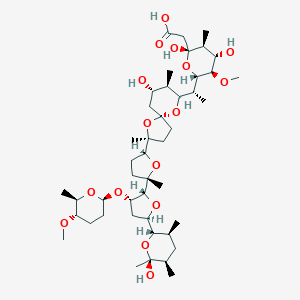

IUPAC Name |

2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINSLRIENGBHSH-ASZYJFLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016181 | |

| Record name | Semduramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113378-31-7 | |

| Record name | Semduramicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113378-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semduramicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113378317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semduramicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Semduramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMDURAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6VXL377WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)